synthesis of O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime
synthesis of O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime
An In-Depth Technical Guide to the Synthesis of O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the , a critical derivatizing agent and versatile chemical intermediate. The document is structured to provide not just a procedural methodology, but also the underlying scientific rationale for each step, ensuring a deep understanding for researchers, chemists, and professionals in drug development.
Introduction and Significance
O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime is the product of the reaction between O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) and formaldehyde. Its primary significance lies in its role as a stable derivative for the detection and quantification of formaldehyde, a ubiquitous and carcinogenic carbonyl compound[1]. The pentafluorobenzyl (PFB) group is a potent electrophore, making the resulting oxime derivative highly sensitive to electron capture detection (ECD) in gas chromatography (GC) and providing a strong chromophore for UV detection in liquid chromatography (LC)[2][3][4].
Beyond its analytical applications, the unique fluorinated structure of O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime enhances chemical stability and reactivity, making it a valuable intermediate in organic synthesis and materials science[5]. The strong electron-withdrawing nature of the pentafluorophenyl ring can influence the reactivity of the oxime moiety, opening avenues for novel molecular designs in pharmaceutical and agrochemical development[5]. This guide will detail the synthetic pathway to this important compound, beginning with the preparation of its key precursor.
Overall Synthetic Strategy
The is most effectively approached via a two-stage process. This strategy ensures the high-purity synthesis of the critical hydroxylamine intermediate before its final reaction with formaldehyde.
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Stage 1: Synthesis of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride (PFBHA·HCl). This stage involves the O-alkylation of a protected hydroxylamine equivalent (N-hydroxyphthalimide) with 2,3,4,5,6-pentafluorobenzyl bromide, followed by deprotection to yield the stable hydrochloride salt of the desired hydroxylamine.
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Stage 2: Synthesis of O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime. The PFBHA intermediate is reacted directly with an aqueous solution of formaldehyde. This reaction proceeds rapidly to form the target oxime.
Caption: Overall two-stage synthetic workflow.
Stage 1: Synthesis of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride (PFBHA·HCl)
The preparation of the key hydroxylamine intermediate is adapted from established methods for synthesizing O-substituted hydroxylamines[6].
Mechanistic Rationale
The synthesis begins with a Williamson ether synthesis-type reaction. N-hydroxyphthalimide serves as a stable, crystalline source of hydroxylamine. Its N-O-H proton is acidic and can be removed by a mild base to form a potent nucleophile. This nucleophile then displaces the bromide from 2,3,4,5,6-pentafluorobenzyl bromide, an excellent alkylating agent due to the benzylic position of the leaving group.
The resulting N-(2,3,4,5,6-pentafluorobenzyloxy)phthalimide is a stable, protected form of the desired hydroxylamine. The phthalimide group is a robust protecting group that is efficiently cleaved by hydrazinolysis. Hydrazine attacks the carbonyl centers of the phthalimide, leading to the formation of a stable phthalhydrazide precipitate and liberating the free O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Finally, treatment with hydrochloric acid converts the free base into its more stable and easily handled hydrochloride salt.
Caption: Key transformations in Stage 1.
Experimental Protocol
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Alkylation: To a solution of N-hydroxyphthalimide and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like DMF or acetone, add 2,3,4,5,6-pentafluorobenzyl bromide dropwise at room temperature.
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Reaction Monitoring: Heat the mixture (e.g., to 60-80°C) and monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
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Work-up and Isolation: After cooling, pour the reaction mixture into water to precipitate the product. Filter the solid, wash with water, and dry to obtain crude N-(2,3,4,5,6-pentafluorobenzyloxy)phthalimide.
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Hydrazinolysis: Dissolve the crude intermediate in a solvent such as ethanol. Add hydrazine hydrate and reflux the mixture. The phthalhydrazide byproduct will precipitate out of the solution.
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Isolation of Free Base: Filter off the phthalhydrazide precipitate. Evaporate the solvent from the filtrate to obtain the crude free base of PFBHA.
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Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., ether) and add a solution of hydrogen chloride in ether. The PFBHA·HCl will precipitate as a white solid.
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Purification: Filter the solid, wash with cold ether, and dry under vacuum to yield pure O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride[6].
Reagents and Materials (Stage 1)
| Reagent/Material | CAS Number | Molecular Formula | Purpose |
| 2,3,4,5,6-Pentafluorobenzyl bromide | 1765-40-8 | C₇H₂BrF₅ | Alkylating Agent |
| N-Hydroxyphthalimide | 524-38-9 | C₈H₅NO₃ | Protected Hydroxylamine Source |
| Potassium Carbonate (or other base) | 584-08-7 | K₂CO₃ | Base for Deprotonation |
| Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Reaction Solvent |
| Hydrazine Hydrate | 7803-57-8 | H₆N₂O | Deprotection Agent |
| Ethanol | 64-17-5 | C₂H₆O | Reaction Solvent |
| Hydrochloric Acid | 7647-01-0 | HCl | Salt Formation |
Stage 2: Synthesis of O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime
This stage involves the classic formation of an oxime from a hydroxylamine and an aldehyde. The reaction between PFBHA and formaldehyde is known to be rapid and efficient[1].
Mechanistic Rationale
The synthesis proceeds via a two-step nucleophilic addition-elimination mechanism.
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Nucleophilic Addition: The nitrogen atom of PFBHA, with its lone pair of electrons, acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This step is often pH-sensitive; a slightly acidic medium can activate the carbonyl by protonating the oxygen, while a pH that is too low will protonate the hydroxylamine, rendering it non-nucleophilic[7].
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Dehydration: The resulting tetrahedral intermediate is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the oxime.
The reaction kinetics are first-order and the formation of the O-(pentafluorobenzyl) oxime is described as immediate[1].
Experimental Protocol
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Preparation of PFBHA Solution: Dissolve O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride in water or a mixture of water and a co-solvent like acetonitrile. If starting with the hydrochloride salt, a mild base (e.g., sodium bicarbonate) can be added to liberate the free hydroxylamine, though the reaction often proceeds without this addition.
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Reaction: To this solution, add a stoichiometric amount of an aqueous formaldehyde solution (e.g., 37 wt. % in H₂O) dropwise with stirring at room temperature.
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Reaction Completion: The reaction is typically very fast. Allow the mixture to stir for 30-60 minutes at room temperature to ensure completion.
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Extraction: Extract the product from the aqueous mixture using a suitable organic solvent such as hexane or ethyl acetate.
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Purification: Wash the combined organic extracts with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
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Isolation: Evaporate the solvent under reduced pressure to yield the crude product. The product is a low-melting solid (m.p. 24°C) and may be isolated as an oil or a waxy solid[8]. Further purification can be achieved by column chromatography if necessary.
Reagents and Materials (Stage 2)
| Reagent/Material | CAS Number | Molecular Formula | Purpose |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl | 57981-02-9 | C₇H₅ClF₅NO | Key Reactant |
| Formaldehyde Solution (37 wt. % in H₂O) | 50-00-0 | CH₂O | Carbonyl Source |
| Hexane or Ethyl Acetate | 110-54-3 | C₆H₁₄ | Extraction Solvent |
| Sodium Sulfate (anhydrous) | 7757-82-6 | Na₂SO₄ | Drying Agent |
Product Characterization and Data Summary
The purity and identity of the synthesized O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime should be confirmed using standard analytical techniques. For analogous PFBHA oximes, methods include GC-MS, LC-UV, NMR, and IR spectroscopy[9].
Key Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 86356-73-2 | [8][10] |
| Molecular Formula | C₈H₄F₅NO | [10] |
| Molecular Weight | 225.11 g/mol | [10] |
| Appearance | White or colorless to almost white or almost colorless solid | [8] |
| Melting Point | 24 °C | [8] |
| Flash Point | 24 °C | [8] |
| Storage Temperature | 0-6 °C | [8] |
Safety and Handling
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GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[10][11].
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Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.
References
- Google Patents. (n.d.). Synthetic method of 1,4-diformyl-2,3,5,6-tetrahydroxypiperazine.
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PubMed. (1975). New compounds: synthesis of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride. Retrieved from [Link]
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ResearchGate. (2020). Chemical reaction of O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (PFBHA) and formaldehyde. Retrieved from [Link]
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CDC Stacks. (2000). Synthesis of the O-(2,3,4,5,6-Pentafluorobenzyl)Hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection. Retrieved from [Link]
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PubMed. (2000). Synthesis of the O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes of selected carbonyl compounds and their determination by liquid chromatography with ultraviolet detection. Retrieved from [Link]
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ResearchGate. (2000). (PDF) Synthesis of the O-(2,3,4,5,6-Pentafluorobenzyl)Hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (n.d.). Quantification of pentafluorobenzyl oxime derivatives of long chain aldehydes by GC-MS analysis. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (1999). ANALYTICAL METHODS - Toxicological Profile for Formaldehyde. Retrieved from [Link]
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MDPI. (2020). Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and its Stable-Isotope Dilution GC-MS Measurement in Human Urine. Retrieved from [Link]
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Semantic Scholar. (2022). A New Perspective on SPME and SPME Arrow: Formaldehyde Determination by On-Sample Derivatization Coupled with Multiple and. Retrieved from [Link]
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PubChem. (n.d.). Formaldehyde O-pentafluorophenylmethyl-oxime. Retrieved from [Link]
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CDC Stacks. (n.d.). Synthesis of the O-(2,3, 4,5, 6-Pentafluorobenzyl)hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection. Retrieved from [Link]
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